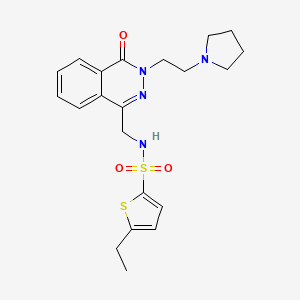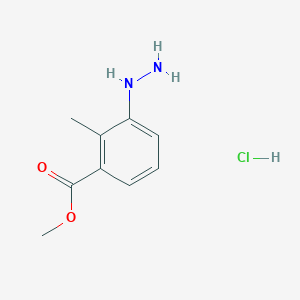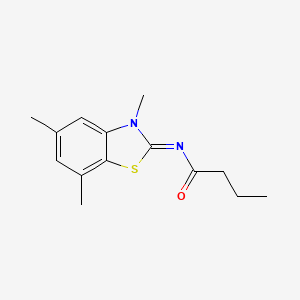
N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide” is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37. It is a derivative of benzothiazole, a class of compounds that have a wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa has also been reported .Applications De Recherche Scientifique
Organic Electronics and Semiconductors
The thiazolo[5,4-d]thiazole moiety, which is structurally similar to the compound , is known for its electron-deficient system with high oxidative stability and a rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics . These materials are crucial for developing organic photovoltaics and other electronic devices.
Antibacterial Agents
Benzothiazole derivatives, including the compound , have shown significant potential as antibacterial agents. They have been found to inhibit various bacterial enzymes and proteins such as DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), and peptide deformylase, among others . This makes them valuable in the fight against antimicrobial resistance.
Anti-tubercular Compounds
Recent advances in the synthesis of benzothiazole-based compounds have highlighted their efficacy as anti-tubercular agents. These compounds have shown better inhibition potency against M. tuberculosis compared to standard drugs, making them a promising avenue for new treatments .
Amide Hydrolysis Studies
The compound’s amide group is of interest in hydrolysis studies. Understanding the hydrolysis of amides is essential for biochemical processes, including the breakdown of proteins into amino acids. This research has implications for drug development and the design of biomimetic materials .
Heterocyclic Chemistry
As a heterocyclic compound, it serves as a model for studying the properties and reactions of heterocycles, which are vital components of many pharmaceuticals and agrochemicals. The study of such compounds aids in the development of new synthetic methods and the discovery of novel drug candidates .
Mécanisme D'action
Mode of Action
It is known that similar compounds, such as 3-formylchromones and 2-aminobenzothiazoles, form corresponding imines . This suggests that (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that this compound may also interfere with cellular processes and pathways related to cell growth and bacterial survival.
Result of Action
Related compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that this compound may also have similar effects.
Action Environment
It is known that the formation of imines from similar compounds is solvent-dependent , suggesting that the action of this compound may also be influenced by the environment in which it is used.
Propriétés
IUPAC Name |
N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-6-12(17)15-14-16(4)11-8-9(2)7-10(3)13(11)18-14/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYNJSAGGIVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

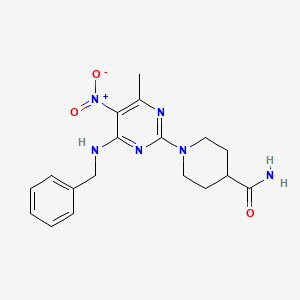
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)
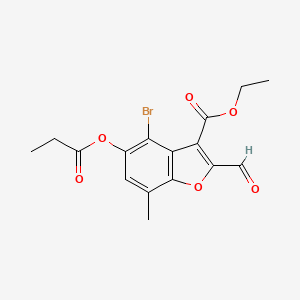


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2905063.png)
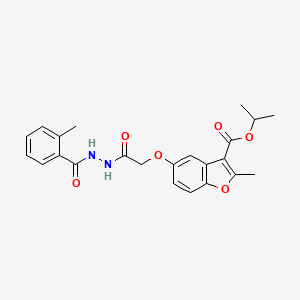
![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)

